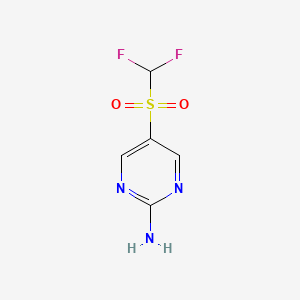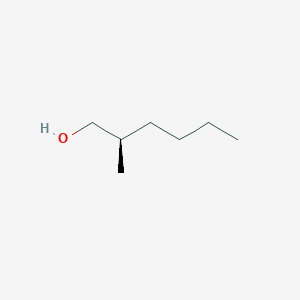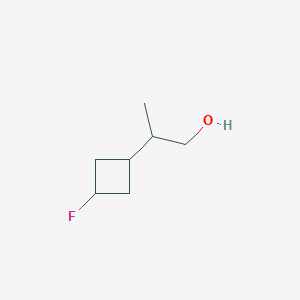
(2R)-2-cyclohexylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-cyclohexylpropan-1-ol is a chiral alcohol with a cyclohexyl group attached to the second carbon of a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-cyclohexylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and selectivity.
化学反应分析
Types of Reactions
(2R)-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: CrO3 in acetone or PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: SOCl2 in DCM.
Major Products Formed
Oxidation: (2R)-2-cyclohexylpropan-1-one.
Reduction: this compound.
Substitution: (2R)-2-cyclohexylpropyl chloride.
科学研究应用
(2R)-2-cyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of (2R)-2-cyclohexylpropan-1-ol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved vary based on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
(2S)-2-cyclohexylpropan-1-ol: The enantiomer of (2R)-2-cyclohexylpropan-1-ol, differing in the spatial arrangement of the cyclohexyl group.
(2R)-2-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.
(2R)-2-cyclohexylbutan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in chiral synthesis and as a precursor for various specialized applications.
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
(2R)-2-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1 |
InChI 键 |
IRIVQXLOJHCXIE-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CO)C1CCCCC1 |
规范 SMILES |
CC(CO)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
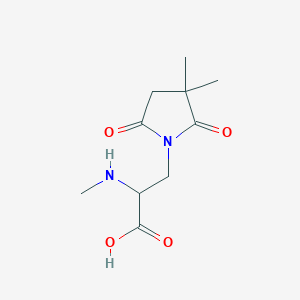
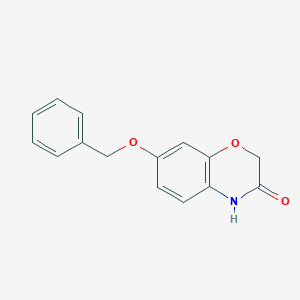

![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
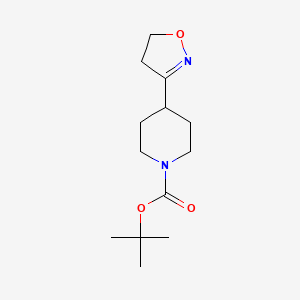

![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
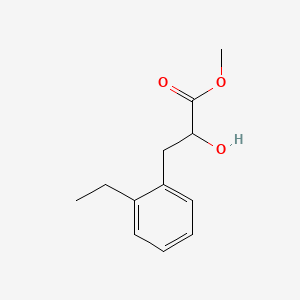
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
